Pirarubicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Pirarubicin's primary mechanism of action involves DNA intercalation and topoisomerase II inhibition [National Cancer Institute, ]. By intercalating between DNA base pairs, pirarubicin disrupts DNA replication and transcription. Additionally, it inhibits topoisomerase II, an enzyme essential for DNA unwinding and replication during cell division, leading to further disruption of the cell cycle and ultimately cell death.

Combination Therapies

Pirarubicin is rarely used as a single agent in cancer treatment. Instead, it is frequently combined with other chemotherapeutic drugs to achieve a synergistic effect and overcome resistance mechanisms developed by cancer cells. Scientific research is ongoing to explore optimal combinations and treatment schedules for different types of cancers [European Medicines Agency, ].

Drug Delivery Systems

Pirarubicin's effectiveness is limited by its cardiotoxicity, which can be a severe side effect. Scientific research is actively investigating novel drug delivery systems to improve the therapeutic efficacy of pirarubicin while minimizing its cardiotoxic effects. These strategies include liposomal encapsulation and nanoparticle conjugates, which aim to deliver the drug specifically to tumor cells, reducing systemic exposure and potential side effects Li et al., 2009: ).

Resistance Mechanisms

Cancer cells can develop resistance to pirarubicin, rendering the treatment ineffective. Scientific research is focused on understanding the mechanisms of pirarubicin resistance and developing strategies to overcome it. This includes exploring the role of drug efflux pumps, DNA repair pathways, and genetic mutations that contribute to resistance Baguley et al., 2018: ).

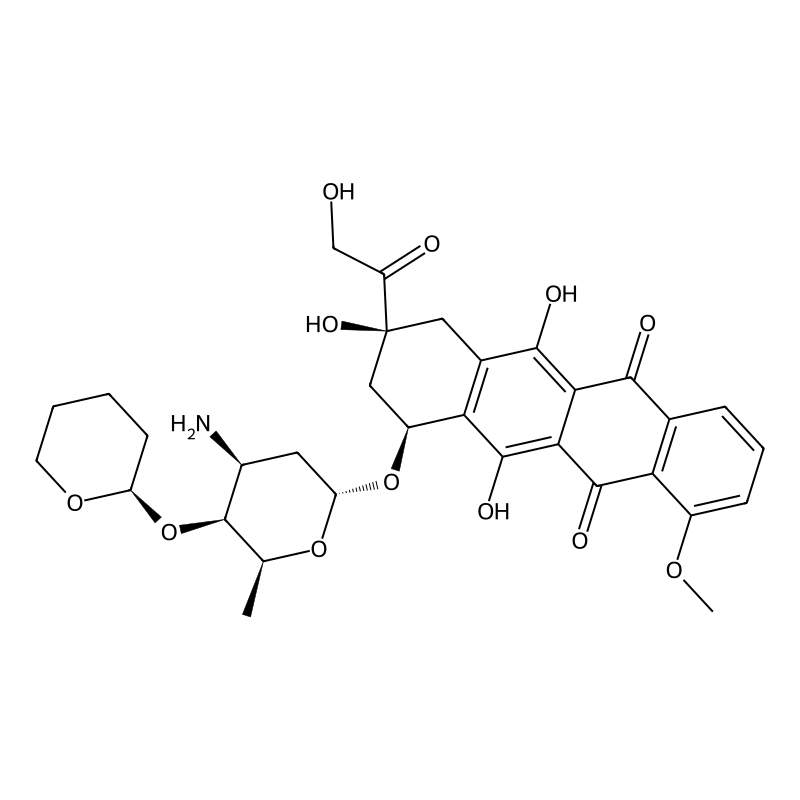

Pirarubicin is an anthracycline anticancer agent, specifically a derivative of doxorubicin, known for its role in cancer treatment. Its chemical structure is characterized by a tetracenequinone core, which is linked to a sugar moiety via a glycosidic bond. The compound has the molecular formula and a molar mass of approximately 627.64 g/mol . Unlike its parent compound, doxorubicin, pirarubicin exhibits reduced cardiotoxicity while maintaining significant antitumor efficacy, particularly against certain doxorubicin-resistant cell lines .

Pirarubicin's antineoplastic activity is attributed to its interaction with DNA and topoisomerase II, an enzyme essential for DNA replication and repair [, ]. The drug primarily acts through two mechanisms:

- DNA intercalation: Pirarubicin inserts itself between DNA base pairs, hindering DNA replication and transcription [].

- Topoisomerase II inhibition: The drug binds to topoisomerase II, preventing it from resealing DNA breaks introduced during replication, leading to cell death [].

These mechanisms disrupt vital cellular processes, ultimately leading to cancer cell death [, ].

Pirarubicin is a potent drug with significant side effects. The major safety concern is its cardiotoxicity, which can manifest as heart failure and arrhythmias []. Other potential side effects include bone marrow suppression, gastrointestinal toxicity, and hair loss []. Due to these hazards, pirarubicin is administered under strict medical supervision and is only used for specific cancer types where the benefits outweigh the risks [].

Pirarubicin primarily functions through intercalation into DNA and inhibition of topoisomerase II, which disrupts DNA replication and repair processes. This mechanism leads to the generation of reactive oxygen species (ROS), contributing to cytotoxicity and apoptosis in cancer cells . The compound's ability to generate hydrogen peroxide plays a crucial role in its apoptotic pathway, as evidenced by studies showing increased levels of hydrogen peroxide in sensitive cancer cell lines following treatment .

Pirarubicin demonstrates potent antitumor activity across various cancer types. It has been shown to induce apoptosis through mechanisms involving DNA damage and ROS generation. Studies indicate that pirarubicin can effectively target solid tumors and hematological malignancies, achieving better clinical outcomes compared to traditional therapies like doxorubicin, particularly in osteosarcoma treatments . The drug's cytotoxic effects are further enhanced by its ability to penetrate tumor cells more rapidly than doxorubicin, with reports suggesting a 170-fold increase in cellular uptake .

The synthesis of pirarubicin typically involves modifications to the doxorubicin structure, particularly through the introduction of a tetrahydropyranyl group at the 4' position. This modification not only alters the pharmacokinetic properties but also enhances the compound's selectivity for tumor cells. Various synthetic routes have been explored, including total synthesis and semi-synthetic approaches starting from naturally occurring anthracyclines .

Pirarubicin is primarily used in chemotherapy regimens for treating various cancers, including breast cancer, lung cancer, and osteosarcoma. Its application extends to combination therapies where it is used alongside other chemotherapeutic agents such as high-dose methotrexate and cisplatin to improve efficacy and reduce adverse effects associated with treatment . Clinical studies have shown promising results in terms of disease-free survival rates when pirarubicin is included in treatment protocols for osteosarcoma patients .

Research indicates that pirarubicin may interact with other drugs, potentially increasing their immunosuppressive effects. For instance, it has been noted that pirarubicin can enhance the immunosuppressive activities of Fingolimod . Additionally, its interactions with other chemotherapeutics must be carefully monitored to avoid adverse effects and ensure optimal therapeutic outcomes.

Pirarubicin shares structural similarities with several other anthracycline compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Key Features |

|---|---|

| Doxorubicin | Standard anthracycline; higher cardiotoxicity |

| Epirubicin | Less cardiotoxic than doxorubicin; similar mechanism |

| Daunorubicin | Primarily used for leukemia; different side effect profile |

| Idarubicin | More potent against certain leukemias; unique resistance profile |

| Mitoxantrone | Anthracenedione; different mechanism of action |

Pirarubicin's unique tetrahydropyranyl modification allows for improved cellular uptake and reduced cardiotoxicity compared to doxorubicin while retaining effective antitumor activity against resistant cell lines . This makes it a valuable option in clinical oncology settings where traditional anthracyclines may not be suitable due to their side effects.

Thermodynamic Profile of DNA Binding

Pirarubicin demonstrates robust DNA intercalation with thermodynamic parameters that favor stable complex formation. The binding process exhibits a Gibbs free energy change ranging from -7.27 to -12.3 kilocalories per mole, indicating highly favorable spontaneous binding under physiological conditions [4] [5] [6]. This thermodynamic stability is comparable to other anthracyclines but with distinct kinetic characteristics that enhance cellular penetration.

The enthalpy change for pirarubicin-DNA interactions ranges from -10.5 to -33.6 kilocalories per mole, demonstrating strongly exothermic binding that is driven by favorable enthalpic contributions [7] [8] [9]. The entropy change is positive at +18.9 calories per mole per Kelvin, suggesting that the binding process is entropy-favored, likely due to the release of structured water molecules upon intercalation [10]. This entropy-enthalpy compensation pattern is characteristic of intercalating agents and indicates that hydrophobic interactions play a significant role in stabilizing the pirarubicin-DNA complex.

Binding Kinetics and Cellular Uptake

Pirarubicin exhibits remarkably enhanced cellular uptake kinetics compared to doxorubicin, with incorporation rates that are 170-fold faster than the parent compound [1] [2]. This dramatic improvement in uptake kinetics results in intracellular concentrations that reach 2.5-fold higher levels than doxorubicin in resistant cell lines [1]. The enhanced uptake is attributed to the structural modification involving the tetrahydropyranyl group, which alters the compound's lipophilicity and membrane permeability characteristics.

However, pirarubicin demonstrates distinct nuclear uptake patterns compared to doxorubicin. The nucleus-to-cell ratio for pirarubicin is approximately 40 percent, significantly lower than the 80 percent observed for doxorubicin [1]. This difference suggests that while pirarubicin achieves higher total cellular concentrations, its nuclear distribution is more limited, potentially affecting the balance between DNA-mediated cytotoxicity and other cellular targets.

DNA Binding Affinity and Sequence Selectivity

The DNA binding constant for pirarubicin intercalation demonstrates temperature and ionic strength dependence typical of intercalating agents. Molecular dynamics simulations reveal that anthracyclines, including pirarubicin, exhibit sequence selectivity with preferences for specific base pair arrangements [11] [12]. The binding process involves initial groove recognition followed by intercalation between base pairs, with the entire process being kinetically controlled by the initial binding step.

Comparative studies using isothermal titration calorimetry have established that pirarubicin binding results in DNA melting temperature increases of approximately 30 degrees Celsius at saturation concentrations [13]. This thermal stabilization confirms the formation of stable intercalation complexes and indicates that pirarubicin binding significantly alters DNA structural dynamics and flexibility.

Topoisomerase II Inhibition Dynamics

Catalytic Inhibition Mechanisms

Pirarubicin functions as both a catalytic inhibitor and a topoisomerase II poison, employing dual mechanisms to disrupt DNA replication and transcription [3] [14] [15]. As a catalytic inhibitor, pirarubicin interferes with the adenosine triphosphate-dependent functions of topoisomerase II, preventing the enzyme from completing its catalytic cycle. This inhibition occurs through direct binding to the enzyme-DNA complex, stabilizing an intermediate state that cannot proceed to product formation.

The compound demonstrates differential activity against topoisomerase II alpha and beta isoforms, with implications for both therapeutic efficacy and toxicity profiles [16] [17]. Unlike some topoisomerase II inhibitors that show isoform selectivity, pirarubicin appears to target both isoforms, contributing to its broad-spectrum antitumor activity while potentially limiting cardiotoxic side effects compared to doxorubicin.

Poison Mechanism and DNA Damage

The topoisomerase II poison activity of pirarubicin involves the formation of ternary complexes between the drug, DNA, and topoisomerase II enzyme [18] [19]. These complexes prevent the religation of cleaved DNA strands, resulting in the accumulation of protein-linked DNA breaks that trigger apoptotic cell death pathways. The poison mechanism is particularly effective against rapidly dividing cells that have high topoisomerase II activity.

Kinetic analysis reveals that pirarubicin demonstrates half-life values for topoisomerase II-DNA complex formation that are intermediate between those of other anthracyclines [20]. The compound shows inhibitory concentration values of 0.366 micromolar against M5076 ovarian sarcoma cells and 0.078 micromolar against Ehrlich cells, with the differential sensitivity attributed to varying topoisomerase II expression levels [14].

Enzyme Binding Dynamics

The binding of pirarubicin to topoisomerase II involves multiple interaction sites, including the adenosine triphosphate binding domain and the DNA binding cleft [16] [21]. Structural studies suggest that the tetrahydropyranyl modification in pirarubicin may alter the geometry of enzyme binding compared to doxorubicin, potentially contributing to the compound's distinct pharmacological profile. The binding kinetics demonstrate cooperative effects, with Hill coefficients suggesting multiple binding events are required for full inhibition.

Recent developments in understanding topoisomerase II inhibition mechanisms have revealed that compounds like pirarubicin can bind to previously unidentified allosteric sites, providing additional avenues for enzyme modulation [16]. These alternative binding modes may contribute to the compound's ability to overcome certain forms of resistance that develop against conventional topoisomerase II inhibitors.

Reactive Oxygen Species Generation Pathways

Hydrogen Peroxide Production Mechanisms

Pirarubicin generates reactive oxygen species through redox cycling mechanisms that are fundamental to its cytotoxic activity [22] [23] [24] [25]. The primary reactive oxygen species produced is hydrogen peroxide, which forms through the reduction of the quinone moiety in the anthracycline structure followed by reoxidation in the presence of molecular oxygen. This redox cycling is particularly active in the presence of reduced nicotinamide adenine dinucleotide phosphate and cytochrome P450 reductase systems.

Studies using hydrogen peroxide-resistant cell lines have demonstrated the critical role of reactive oxygen species in pirarubicin-induced apoptosis [24] [26]. HL-60 cells show significant sensitivity to pirarubicin with detectable hydrogen peroxide generation at 3 and 6 hours post-treatment, while HP100 hydrogen peroxide-resistant cells show suppressed reactive oxygen species formation and reduced cytotoxicity. This differential response confirms that hydrogen peroxide generation is an essential component of the pirarubicin cytotoxic mechanism.

Mitochondrial Oxidative Stress Pathways

The generation of reactive oxygen species by pirarubicin particularly affects mitochondrial function, leading to decreased mitochondrial membrane potential and the activation of intrinsic apoptotic pathways [22] [24]. The compound induces mitochondrial dysfunction through multiple mechanisms, including direct oxidative damage to mitochondrial DNA and proteins, disruption of the electron transport chain, and interference with calcium homeostasis.

Dichloroacetate combination studies have revealed that pirarubicin's reactive oxygen species generation can be enhanced through modulation of cellular metabolism [25]. The combination of pirarubicin with dichloroacetate significantly increases reactive oxygen species production in liver cancer cells, leading to enhanced cytotoxicity through activation of the c-Jun N-terminal kinase signaling pathway. This synergistic effect demonstrates the potential for combination therapies that exploit reactive oxygen species-mediated cytotoxicity.

Antioxidant Defense Interactions

Pirarubicin's reactive oxygen species generation interacts with cellular antioxidant defense systems, creating a balance between oxidative damage and cellular protection mechanisms [27] [28]. Cells with enhanced antioxidant capacity, including elevated glutathione levels and increased expression of antioxidant enzymes, demonstrate reduced sensitivity to pirarubicin treatment. The compound's effectiveness can be modulated by agents that deplete cellular antioxidants or inhibit antioxidant enzyme activities.

The redox cycling of pirarubicin is influenced by the cellular environment, including oxygen tension, reducing equivalent availability, and the presence of metal ions that can catalyze electron transfer reactions [29] [28]. Iron chelation studies have shown that the availability of catalytic iron significantly affects the extent of reactive oxygen species generation, suggesting that iron homeostasis plays a role in determining cellular sensitivity to pirarubicin treatment.

Resistance Mechanisms in Doxorubicin-Refractory Cells

P-glycoprotein Mediated Efflux

P-glycoprotein overexpression represents a primary mechanism of resistance to anthracyclines, including pirarubicin, though the compound demonstrates some ability to circumvent this resistance mechanism [30] [31] [32]. Studies using multidrug-resistant K562 sublines have revealed that pirarubicin is subject to P-glycoprotein-mediated efflux, with kinetic parameters that vary according to the level of resistance. The Michaelis constant for pirarubicin efflux remains consistent across different resistance levels, while the maximum efflux rate increases proportionally with the resistance factor.

Pirarubicin demonstrates resistance factors ranging from 23.2 to 39.6-fold in P-glycoprotein overexpressing cell lines, indicating significant but incomplete cross-resistance with doxorubicin [31]. The compound shows some capacity to bypass P-glycoprotein-mediated resistance, particularly in breast cancer tissues where the reduction in efficacy due to P-glycoprotein expression is less pronounced compared to doxorubicin and epirubicin [30]. This partial circumvention of resistance may be attributed to the altered pharmacokinetic properties conferred by the tetrahydropyranyl modification.

DNA Repair Pathway Activation

Enhanced DNA repair capacity represents another significant mechanism of resistance to pirarubicin and other DNA-damaging agents [33] [34] [35]. Cells with upregulated homologous recombination repair, base excision repair, and nucleotide excision repair pathways demonstrate reduced sensitivity to pirarubicin treatment. The activation of these repair pathways can occur through multiple mechanisms, including increased expression of repair proteins, enhanced recruitment of repair factors to damage sites, and improved coordination between different repair systems.

Poly adenosine diphosphate ribose polymerase pathways play a particularly important role in resistance to anthracyclines [36] [35]. Cells with enhanced poly adenosine diphosphate ribose polymerase activity can more effectively repair the DNA damage induced by pirarubicin, leading to reduced cytotoxicity. Combination approaches using poly adenosine diphosphate ribose polymerase inhibitors with pirarubicin have shown promise in overcoming this form of resistance, particularly in cells with defective homologous recombination repair.

Lysosomal Sequestration Mechanisms

An emerging mechanism of resistance involves the sequestration of pirarubicin within lysosomal compartments, effectively reducing the concentration of active drug that reaches nuclear targets [37]. This mechanism is particularly relevant for weakly basic drugs like pirarubicin that can become protonated and trapped within acidic lysosomal environments. P-glycoprotein expressed on lysosomal membranes actively transports pirarubicin into these organelles, where the low pH environment leads to drug protonation and retention.

Lysosomal sequestration can be overcome through the use of lysosomotropic agents that increase lysosomal pH and facilitate drug release [37]. Compounds such as chloroquine and methylamine have been shown to sensitize resistant cells to pirarubicin by disrupting lysosomal drug accumulation. This mechanism represents a novel target for combination therapies aimed at overcoming anthracycline resistance.

Alternative Resistance Pathways

Additional resistance mechanisms include alterations in drug metabolism, changes in apoptotic signaling pathways, and modifications in cellular stress responses [38] [39] [33]. Some resistant cell lines demonstrate altered expression of drug-metabolizing enzymes that can inactivate pirarubicin before it reaches its target sites. Others show defects in apoptotic machinery that prevent effective cell death despite adequate drug accumulation and target engagement.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01D - Cytotoxic antibiotics and related substances

L01DB - Anthracyclines and related substances

L01DB08 - Pirarubicin

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

Wikipedia

Dates

2: Vautravers C, Rat P, Cercueil JP, Moreau T, Horiot JC, Chauffert B. Hepatocellular carcinoma presenting as paraneoplastic myasthenia gravis. Eur J Intern Med. 2008 Dec;19(8):e86-7. Epub 2008 Jun 10. PubMed PMID: 19046712.

3: Tanaka T, Toujima S, Utsunomiya T, Yukawa K, Umesaki N. Experimental characterization of recurrent ovarian immature teratoma cells after optimal surgery. Oncol Rep. 2008 Jul;20(1):13-23. PubMed PMID: 18575713.

4: Qiao BM, Sun G, Tang Y, Chang JW, Wang WC, Ma TX. [Overexpression of PTEN gene inhibits proliferation of bladder transitional carcinoma cell line EJ]. Zhonghua Zhong Liu Za Zhi. 2007 Apr;29(4):262-5. Chinese. PubMed PMID: 17760251.

5: Wu XX, Zeng Y, Jin XH, Kakehi Y. Enhanced susceptibility of adriamycin-treated human renal cell carcinoma cells to lysis by peripheral blood lymphocytes and tumor infiltrating lymphocytes. Oncol Rep. 2007 Aug;18(2):353-9. PubMed PMID: 17611656.

6: Benoit L, Favoulet P, Ortega-Deballon P, Cheynel N, Anusca A, Bamourou D, Bonnetain F, Rat P, Favre JP, Chauffert B. Attempts to improve locoregional chemotherapy for the prevention of colonic cancer liver metastasis in the rat. Gastroenterol Clin Biol. 2006 Aug-Sep;30(8-9):1019-25. PubMed PMID: 17075453.

7: Lu YF, Zeng J, Liao QH, Lin J, Huang Y, Chen JQ, Tian L, Xie NC. [Comparative study on clinical effect of postoperative arterial infusion chemotherapy and systemic chemotherapy in gastric cancer]. Zhonghua Wei Chang Wai Ke Za Zhi. 2006 Jul;9(4):317-9. Chinese. PubMed PMID: 16886113.

8: Kokawa K, Mabuchi Y, Tanaka K, Yagi S, Utsunomiya T, Oba N, Yata C, Umesaki N. Apoptosis in cervical cancer after balloon-occluded arterial infusion of anticancer drugs. Anticancer Res. 2006 Mar-Apr;26(2B):1413-8. PubMed PMID: 16619552.

9: Tanaka T, Bai T, Yukawa K, Umesaki N. Optimal combination chemotherapy and chemoradiotherapy with etoposide for advanced cervical squamous cancer cells in vitro. Oncol Rep. 2006 Apr;15(4):939-47. PubMed PMID: 16525683.

10: Greish K, Nagamitsu A, Fang J, Maeda H. Copoly(styrene-maleic acid)-pirarubicin micelles: high tumor-targeting efficiency with little toxicity. Bioconjug Chem. 2005 Jan-Feb;16(1):230-6. PubMed PMID: 15656596.